molecular formula C20H22N4O5S B2804147 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1297610-01-5

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2804147
CAS No.: 1297610-01-5
M. Wt: 430.48
InChI Key: LDDYPURWVQKUHI-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a type of organic compound containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various functional groups including an ethoxyphenyl group, a sulfamoyl group, a methoxyphenyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the various substituents. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The specific reactions would depend on the conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, sulfamoyl, and ether groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

The compound 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, due to its structural complexity, is a topic of interest in synthetic chemistry research. Studies on similar pyrazole derivatives demonstrate the synthesis and characterization of novel compounds, highlighting their potential in medicinal chemistry. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This illustrates the compound's relevance in developing therapeutic agents through chemical synthesis and biological evaluation Hassan, Hafez, & Osman, 2014.

Cytotoxic and Antiproliferative Activities

The investigation into the biological activities of pyrazole derivatives includes evaluating their cytotoxic and antiproliferative effects. Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, assessing their in vitro antiproliferative activities against HeLa and C6 cell lines. These studies demonstrate the potential use of such compounds in cancer research, providing insights into their mechanisms of action and efficacy as anticancer agents Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014.

Antimicrobial and Antibacterial Properties

Research on pyrazole derivatives also explores their antimicrobial and antibacterial properties. Gein et al. (2019) synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and tested them for analgesic, anti-inflammatory, and antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, & Yankin, 2019.

Electrochemical Studies

Electrochemical studies on similar compounds provide insights into their redox behavior, which is crucial for understanding their interaction mechanisms at the molecular level. Seth, Bannerjee, and Sharma (1981) conducted polarographic studies on a closely related pyrazole derivative, shedding light on its reduction processes in different pH ranges. Such studies are essential for the development of electrochemical sensors and understanding the compound's stability and reactivity under various conditions Seth, Bannerjee, & Sharma, 1981.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-4-29-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)28-3/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYMBAPMJAESFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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